![molecular formula C8H12Cl2N2O3 B2577381 2-Amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid;dihydrochloride CAS No. 2287259-90-7](/img/structure/B2577381.png)
2-Amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid;dihydrochloride” is a chemical compound with the molecular weight of 271.1 . It is also known by its IUPAC name "2-amino-3-(2-amino-4-hydroxypyrimidin-5-yl)propanoic acid dihydrochloride" .
Chemical Reactions Analysis
The chemical reactions involving “2-Amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid;dihydrochloride” could not be found in the available resources. Chemical reactions can be influenced by factors such as temperature, pressure, and the presence of catalysts.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. The molecular weight of “2-Amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid;dihydrochloride” is 271.1 . Other specific physical and chemical properties could not be found in the available resources .Scientific Research Applications
Antibacterial Agents Synthesis
One notable application is in the synthesis of antibacterial agents, where derivatives of pyridonecarboxylic acids exhibit significant antibacterial activity. Egawa et al. (1984) developed compounds with amino- and/or hydroxy-substituted cyclic amino groups, showing more activity than enoxacin, indicating potential for further biological study (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, Matsumoto, 1984).
Crystal Structure Analysis
Another application involves crystal structure analysis, as demonstrated by Park et al. (2016), who detailed the crystal structure of a pyridine herbicide, showcasing N—H⋯O, O—H⋯O, N—H⋯F hydrogen bonds, and weak π–π interactions (Park, Choi, Kwon, Kim, 2016).
Synthesis and Reactions of Pyridine N-Oxides
The synthesis and reactions of pyridine N-oxides and their derivatives have been explored by Bencková and Krutošíková (1999), who developed methods for producing furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters and furo[3,2-c]pyridine-4-carbonitriles, highlighting the compound's versatility in creating complex molecular structures (Bencková, Krutošíková, 1999).
Hydrogen Bonding Studies
The study of hydrogen bonding in related compounds, such as 1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid, offers insights into the chemical's structural properties and potential for forming chelate rings, as investigated by Dobbin et al. (1993) (Dobbin, Hider, Rizvi, Maki, Helm, 1993).
Antimicrobial Activity
Furthermore, the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives using citrazinic acid as a starting material has shown good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid. This was demonstrated in research by Hossan et al. (2012), indicating the compound's potential in developing new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, Amr, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.2ClH/c9-6(8(12)13)3-5-1-2-7(11)10-4-5;;/h1-2,4,6H,3,9H2,(H,10,11)(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIJSJOKGFYZQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1CC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid;dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.